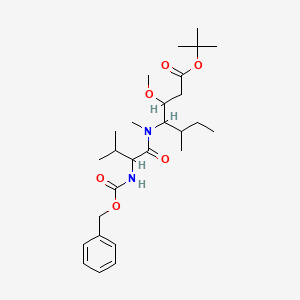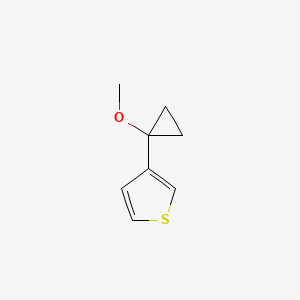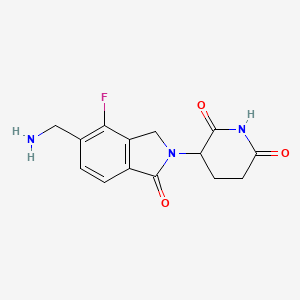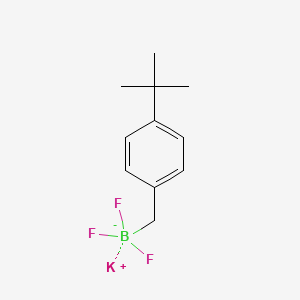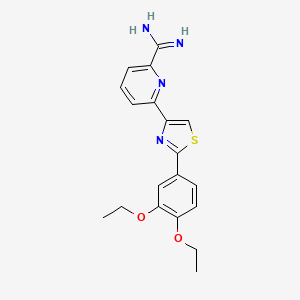![molecular formula C8H7NO2 B13676700 Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
Furo[2,3-b]pyridin-4-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-b]pyridin-4-ylmethanol: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the furo[2,3-b]pyridine family, known for its versatile pharmacological properties, including potential anticancer activity . The structure of this compound consists of a fused pyridine and furan ring with a hydroxymethyl group attached to the fourth position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of furo[2,3-b]pyridin-4-ylmethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For example, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred to form the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Furo[2,3-b]pyridin-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create new compounds with potential biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Furo[2,3-b]pyridin-4-ylmethanol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies to understand its interaction with biological macromolecules.
Industry: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of furo[2,3-b]pyridin-4-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that it can bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways . This disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
- Furo[3,2-b]pyridin-2-ylmethanol
- Furo[3,2-b]pyridin-6-ol
- Furo[3,2-b]pyridine-6-carbaldehyde
Comparison:
Furo[2,3-b]pyridin-4-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group at the fourth position of the pyridine ring. This structural feature imparts distinct pharmacological properties compared to other furo[2,3-b]pyridine derivatives .
特性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
furo[2,3-b]pyridin-4-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-6-1-3-9-8-7(6)2-4-11-8/h1-4,10H,5H2 |
InChIキー |
NUXPMKCWMPPDLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1CO)C=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


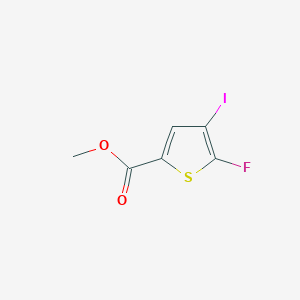
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
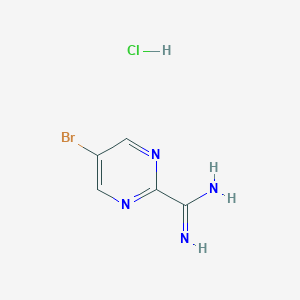
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

